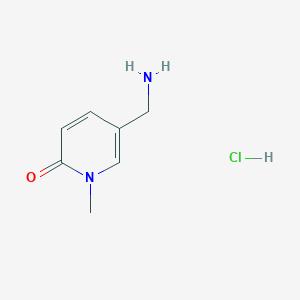

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Description

Historical Context of Dihydropyridine Derivatives in Medicinal Chemistry

The historical development of dihydropyridine derivatives in medicinal chemistry traces back to the late 19th century, marking a pivotal period in pharmaceutical research. The introduction of 1,4-dihydropyridines occurred in the last century for the treatment of coronary diseases, establishing a foundation for extensive medicinal chemistry exploration. Arthur Rudolf Hantzsch reported the first synthesis of dihydropyridine compounds in 1881, initially believing his products were 2,3-dihydropyridines but later discovering them to be 1,4-dihydropyridines. This groundbreaking work established what is now known as the Hantzsch dihydropyridine synthesis, a multi-component organic reaction between an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonium acetate or ammonia.

The evolution of dihydropyridine chemistry accelerated significantly in the mid-20th century when researchers recognized their potential as calcium channel blockers. Medicinal chemists systematically decorated the 1,4-dihydropyridine nucleus, achieving the most studied scaffold among L-type calcium channel blockers. This systematic approach led to the development of diverse activities at several receptors, channels, and enzymes, expanding the therapeutic applications far beyond the initial cardiovascular indications. The historical significance of dihydropyridine derivatives extends to approximately 50 different compounds launched as new drugs in the past 20 years, demonstrating the continued relevance and adaptability of this chemical scaffold.

The emergence of 2-pyridone derivatives, which share structural similarities with 1,2-dihydropyridines, also contributed to the historical context of heterocyclic medicinal chemistry. These derivatives were first naturally obtained and described as early as before the 19th century, attracting increasing attention due to their high reactivity as building blocks for preparing compounds of various classes. The historical development of pyridone alkaloids dates back to the 19th century when Tuson isolated a poisonous crystalline substance called ricinine from castor beans, with structural elucidation accomplished in 1904. This historical foundation provided the scientific basis for understanding the therapeutic potential of nitrogen-containing heterocycles, including the specific compound this compound.

The distinguished history of dihydropyridine research has established these compounds as privileged scaffolds in medicinal chemistry. When appropriately substituted, the 1,4-dihydropyridine nucleus can selectively modulate diverse receptors, channels, and enzymes, suggesting potential for treating various diseases through a single-ligand multi-target approach. This historical perspective underscores the importance of continued research into dihydropyridine derivatives, including novel compounds such as this compound, which may offer unique therapeutic opportunities based on their structural modifications.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. According to PubChem database records, this compound possesses multiple systematic names including 5-amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride and 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. The compound is registered under Chemical Abstracts Service number 1137721-06-2, providing a unique identifier for scientific and commercial purposes. The molecular formula C₆H₉ClN₂O reflects the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom in the hydrochloride salt form.

The structural identification of this compound reveals several key nomenclature components that define its chemical nature. The base structure is designated as 1,2-dihydropyridin-2-one, indicating a six-membered heterocyclic ring containing nitrogen with a ketone functionality at the 2-position. The prefix "5-(Aminomethyl)" specifies the presence of an aminomethyl group (-CH₂NH₂) attached to the carbon atom at position 5 of the dihydropyridine ring. The "1-methyl" designation indicates methylation of the nitrogen atom within the ring structure, creating an N-methylated derivative. The "hydrochloride" suffix denotes the presence of hydrochloric acid as a counterion, forming a salt that typically enhances water solubility and stability for pharmaceutical applications.

Alternative nomenclature systems provide additional systematic names for this compound, reflecting different naming conventions used across various databases and literature sources. The compound may also be referred to as 2(1H)-Pyridinone, 5-amino-1-methyl-, hydrochloride (1:1), emphasizing the pyridinone core structure. Other recognized synonyms include 5-Amino-1-methylpyridin-2(1H)-one HCl and 5-amino-1-methylpyridin-2-one;hydrochloride, demonstrating the flexibility in chemical nomenclature while maintaining structural accuracy. These various naming conventions ensure consistent identification across different chemical databases and research publications.

The systematic identification extends to molecular descriptors that facilitate computational analysis and database searches. The InChI (International Chemical Identifier) key BHWRDMPNTASXAM-UHFFFAOYSA-N provides a unique string-based identifier that enables precise chemical structure matching across different software platforms. The SMILES (Simplified Molecular Input Line Entry System) notation offers a compact representation of the molecular structure, facilitating computational chemistry applications and structural database queries. These systematic identification methods ensure accurate communication of chemical structure information within the global scientific community.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClN₂O |

| CAS Number | 1137721-06-2 |

| Molecular Weight | 160.60 g/mol |

| InChI Key | BHWRDMPNTASXAM-UHFFFAOYSA-N |

| Alternative CAS | 983-115-7 |

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research stems from its unique structural features and potential applications as a synthetic intermediate and bioactive compound. Dihydropyridine scaffolds have revolutionized pharmaceutical research with unprecedented biological properties, establishing them among the most beneficial frameworks in medicinal chemistry. The metamorphosis of easily accessible 1,2- and 1,4-dihydropyridine intermediates by synthetic chemists has generated several drug molecules and natural products, including important alkaloids that demonstrate the versatility of this chemical class. The specific structural modifications present in this compound, particularly the aminomethyl functionality and N-methylation, contribute to its research significance.

Contemporary research into dihydropyridine derivatives has revealed high chemoselectivity in synthetic approaches, particularly in Hantzsch-like reactions that can produce both 1,4-dihydropyridines and 1,2-dihydropyridines under different conditions. Experimental studies have demonstrated that the formation of these different regioisomers depends on reaction conditions and the energy barriers of key intermediates, providing synthetic chemists with tools to access specific structural variants. The ability to selectively synthesize 1,2-dihydropyridine derivatives like this compound represents an important advancement in heterocyclic synthesis methodology. These findings highlight the importance of understanding reaction mechanisms and conditions that favor particular structural outcomes.

The research significance extends to the broader context of nitrogen-containing heterocycles as privileged structures in drug discovery. The abundance of heterocyclic rings in natural products such as alkaloids and various synthetic derivatives revealing different biological activities suggests a classical approach to drug design where substrate analogs gain inspiration from existing natural ligands. The high synthetic potential of pyridone derivatives, which share structural similarities with 1,2-dihydropyridines, has been clearly demonstrated through the development of many biologically active heterocyclic compounds based on these ring systems. This foundation supports continued investigation into compounds like this compound as potential therapeutic agents.

Modern heterocyclic compound research increasingly focuses on structure-activity relationships and the development of multi-target approaches for drug discovery. The 1,4-dihydropyridine nucleus has been established as a privileged scaffold that can selectively modulate diverse receptors, channels, and enzymes when appropriately substituted. This multi-target potential suggests that structurally related compounds, including 1,2-dihydropyridine derivatives, may offer similar opportunities for treating various diseases through single-ligand approaches. The continued exploration of dihydropyridine core activities on targets, off-targets, and antitargets represents a promising avenue for future pharmaceutical research. The specific structural features of this compound position it as a valuable compound for investigating these structure-activity relationships and potential therapeutic applications.

| Research Area | Significance |

|---|---|

| Synthetic Methodology | Chemoselectivity in Hantzsch-like reactions |

| Structure-Activity Studies | Privileged scaffold for multi-target approaches |

| Natural Product Synthesis | Building block for alkaloid preparation |

| Drug Discovery | Potential therapeutic applications |

| Mechanistic Studies | Understanding reaction pathways and intermediates |

Properties

IUPAC Name |

5-(aminomethyl)-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h2-3,5H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEYQEHFLYPHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridinone core.

Methylation: The methyl group is introduced through alkylation, typically using methyl iodide or a similar methylating agent.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine or tetrahydropyridine derivative.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under basic conditions.

Major Products

Oxidation: Imine or oxime derivatives.

Reduction: Dihydropyridine or tetrahydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H11ClN2O

- Molecular Weight : 174.63 g/mol

- IUPAC Name : 5-(aminomethyl)-1-methylpyridin-2(1H)-one hydrochloride

- Purity : 97%

- Physical Form : White solid

The compound features a pyridine ring with an aminomethyl group and a methyl group, which contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that 5-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest its potential use in developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress plays a crucial role in disease progression .

Pharmacology

Analgesic Properties

Preliminary pharmacological evaluations have suggested that this compound may possess analgesic properties. Animal studies indicate that it can reduce pain responses in models of acute and chronic pain. The analgesic effect appears to be mediated through the modulation of pain signaling pathways in the central nervous system .

Antidepressant Activity

Emerging evidence points towards the antidepressant potential of this compound. Behavioral tests in animal models have shown significant reductions in depressive-like symptoms following administration of the compound. The exact mechanism is still under investigation but may involve serotonin and norepinephrine reuptake inhibition .

Material Science Applications

Polymer Synthesis

The compound can serve as a building block for synthesizing various polymers with tailored properties. Its functional groups facilitate reactions that can lead to the formation of novel materials with applications in coatings, adhesives, and drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the pyridinone core can participate in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : 174.63 g/mol (base), 201.05 g/mol (hydrochloride salt)

- CAS Registry Number : 1891129-86-4

- Purity : ≥95% (HPLC)

This compound belongs to the 1,2-dihydropyridinone class, characterized by a partially unsaturated six-membered ring with a ketone group.

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Impacts

Substituent Position: The 5-position substitution (e.g., aminomethyl in the target compound) enhances hydrogen-bonding capacity compared to analogs like 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one. This positional difference may influence receptor binding in pharmacological applications . 1-Methyl vs. Bulkier Groups: The 1-methyl group in the target compound reduces steric hindrance compared to analogs with 3-chlorophenylmethyl (271.15 g/mol) or 2,2-difluoroethyl (234.61 g/mol) substituents. Smaller substituents improve solubility and metabolic stability .

Amino Group Modifications: The 5-aminomethyl group in the target compound differs from the 5-amino group in EN300-755089 and EN300-43381777. The additional methylene spacer in the aminomethyl group may increase conformational flexibility and alter pharmacokinetic profiles .

Salt Forms: Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases (e.g., 4-(Aminomethyl)-1-methyl-2(1h)-pyridinone). However, salt formation can slightly reduce purity due to residual counterions (e.g., 95% vs. 98% in free bases) .

Biological Activity

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS: 1891129-86-4) is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound, focusing on its pharmacological implications.

- Molecular Formula : C7H11ClN2O

- Molecular Weight : 174.63 g/mol

- Purity : 97%

- IUPAC Name : 5-(aminomethyl)-1-methylpyridin-2(1H)-one hydrochloride

- SMILES Notation : CN1C=C(CN)C=CC1=O.Cl

The compound exists as a white solid and is soluble in water, making it suitable for various biological assays .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials in an alkaline medium. Recent studies have demonstrated the formation of various derivatives through reactions with aromatic and aliphatic aldehydes, yielding products with diverse biological activities .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against leukemia cell lines. For instance:

- Activity Against Leukemia : One study reported moderate activity against a leukemia cell line at concentrations of 50 µM. Some derivatives demonstrated a selective anti-leukemic effect without significant toxicity to normal lung fibroblasts .

| Compound | Concentration (µM) | Activity | Toxicity |

|---|---|---|---|

| Compound A | 50 | Moderate | Low |

| Compound B | 50 | Non-effective | Low |

| Compound C | 5 | Good anti-leukemic effect | Low |

This selectivity suggests that modifications to the chemical structure can enhance therapeutic efficacy while minimizing adverse effects.

The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in cancer progression. For example, compounds derived from this scaffold have been shown to induce apoptosis in cancer cells and disrupt key signaling pathways associated with tumor growth .

Study 1: Antileukemic Effects

In a controlled study involving various derivatives of the compound, researchers evaluated their effects on leukemia cells. The most promising derivative exhibited significant apoptosis induction and low cytotoxicity against normal cells, indicating its potential as a therapeutic agent .

Study 2: Selective Toxicity Profiles

Another investigation assessed the toxicity profiles of several derivatives in both cancerous and non-cancerous cell lines. The results indicated that certain modifications led to enhanced selectivity for cancer cells while sparing normal cells, suggesting a potential for targeted therapy in leukemia treatment .

Q & A

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Two primary methods are used:

- Conventional thermal synthesis : Requires refluxing in anhydrous solvents (e.g., ethanol or THF) with stoichiometric control of reagents like methylamine and carbonyl precursors. Reaction progress is monitored via TLC and -NMR to detect intermediate formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional methods. Parameters include fixed microwave power (100–150 W) and controlled temperature (80–100°C) .

- Optimization : Use kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps and adjust catalyst loading (e.g., Pd/C or acidic resins).

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic analysis :

- -NMR (400 MHz, DO): Key peaks include δ 2.9–3.1 ppm (aminomethyl CH), δ 1.8–2.0 ppm (methyl group), and δ 6.3–6.5 ppm (dihydropyridinone protons) .

- -NMR and HRMS confirm molecular weight and functional groups.

- Pharmacopeial tests :

- Chloride identification : Dissolve 20 mg/mL in water; add silver nitrate to precipitate AgCl (white curdy precipitate) .

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities ≤0.1% .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Safety protocols :

- Inhalation : Use fume hoods; monitor air quality with gas detectors. If exposed, move to fresh air and seek medical advice .

- Skin contact : Wear nitrile gloves; rinse immediately with water for 15 minutes if exposed .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers analyze and quantify degradation products under accelerated stability conditions?

- Methodological Answer :

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis (0.1M HCl/NaOH at 25°C).

- Analytical tools :

- HPLC-DAD/MS : Use a gradient elution (e.g., 10–90% acetonitrile in ammonium acetate buffer, pH 6.5) to separate degradation products. MS fragmentation identifies structural modifications .

- Forced degradation studies : Correlate degradation pathways (e.g., hydrolysis of the dihydropyridinone ring) with pH and temperature .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine -NMR, -NMR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms or stereochemistry.

- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the dihydropyridinone ring .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. How can researchers develop a stability-indicating HPLC method for this compound under varying pH conditions?

- Methodological Answer :

- Method development :

| Parameter | Condition |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Mobile phase | 0.1% HPO (pH 2.5)/MeOH (70:30) |

| Flow rate | 1.0 mL/min |

| Detection | UV at 254 nm |

- Validation : Assess specificity (peak purity >99%), linearity (R >0.999), and precision (%RSD <2.0) across pH 1–9 .

Data Contradiction Analysis

Q. How to address discrepancies in assay results between UV spectrophotometry and HPLC?

- Methodological Answer :

- Root cause analysis :

- Matrix interference : UV may detect conjugated impurities (e.g., aromatic byproducts), while HPLC isolates the main peak. Use LC-MS to identify interfering species .

- Sample preparation : Ensure consistent dissolution (e.g., use ammonium acetate buffer, pH 6.5, to prevent aggregation) .

- Resolution : Validate assays against a certified reference standard (e.g., EP/USP-grade) and cross-check with -NMR quantitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.